Cas no 162102-81-0 (4-Bromopyridine-2,6-dicarboxylic acid)

4-Bromopyridine-2,6-dicarboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 4-Bromopyridine-2,6-dicarboxylic acid
- 4-Bromo-2,6-pyridinedicarboxylic Acid Monohydrate
- 2,6-Pyridinedicarboxylicacid, 4-bromo-
- 4-Bromo-2,6-Pyridinedicarboxylic Acid
- 4‐BROMO‐2,6‐PYRIDINEDICARBOXYLIC ACID
- 4-bromo-pyridine-2,6-dicarboxylic acid
- 2,6-Pyridinedicarboxylic acid, 4-broMo-
- SY069440
- AKOS015967499
- 4-Bromopyridine-2,6-dicarboxylicacid
- B4970
- CS-0447622
- J-400563
- A3603
- AM20050858
- 162102-81-0
- AS-64053
- JVCWTTKJXQPITQ-UHFFFAOYSA-N
- FT-0687160
- DTXSID40578718
- SCHEMBL137184
- 2-[(4-METHYLBENZYL)SULFANYL]BENZENECARBOXYLICACID
- MFCD09033573
- DB-081218
-
- MDL: MFCD09033573
- Inchi: InChI=1S/C7H4BrNO4/c8-3-1-4(6(10)11)9-5(2-3)7(12)13/h1-2H,(H,10,11)(H,12,13)
- InChI Key: JVCWTTKJXQPITQ-UHFFFAOYSA-N
- SMILES: C1=C(C=C(C(=O)O)N=C1C(=O)O)Br
Computed Properties
- Exact Mass: 244.93237g/mol
- Surface Charge: 0
- XLogP3: 1.3
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Rotatable Bond Count: 2
- Monoisotopic Mass: 244.93237g/mol
- Monoisotopic Mass: 244.93237g/mol
- Topological Polar Surface Area: 87.5Ų
- Heavy Atom Count: 13
- Complexity: 211
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Tautomer Count: nothing
- Surface Charge: 0
Experimental Properties
- Density: 1.985
- Boiling Point: 498.3 °C at 760 mmHg
- Flash Point: 255.2 °C
- Refractive Index: 1.662
- PSA: 87.49000
- LogP: 1.24050
4-Bromopyridine-2,6-dicarboxylic acid Security Information
-
Symbol:
- Prompt:warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazard Category Code: 22-36/37/38
- Safety Instruction: 26-36/37
4-Bromopyridine-2,6-dicarboxylic acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Bromopyridine-2,6-dicarboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM173329-5g |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 97% | 5g |
$1262 | 2021-08-05 | |
eNovation Chemicals LLC | Y0989392-5g |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 95% | 5g |
$900 | 2024-08-02 | |
eNovation Chemicals LLC | D763137-5g |
2,6-Pyridinedicarboxylic acid, 4-bromo- |
162102-81-0 | 95% | 5g |
$1520 | 2023-09-04 | |
Fluorochem | 223716-5g |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 95% | 5g |
£1834.00 | 2022-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B4970-200mg |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 98.0%(GC&T) | 200mg |
¥380.0 | 2022-06-10 | |
TRC | B282190-100mg |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 100mg |
$ 205.00 | 2022-06-07 | ||
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B4970-1G |
4-Bromo-2,6-pyridinedicarboxylic Acid Monohydrate |
162102-81-0 | >98.0%(GC)(T) | 1g |
¥1850.00 | 2024-04-17 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B151866-200MG |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | ≥98% | 200mg |
¥431.90 | 2023-09-04 | |
eNovation Chemicals LLC | D763137-250mg |
2,6-Pyridinedicarboxylic acid, 4-bromo- |
162102-81-0 | 95% | 250mg |
$145 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B66500-5g |
4-Bromopyridine-2,6-dicarboxylic acid |
162102-81-0 | 97% | 5g |
¥6918.0 | 2024-07-18 |
4-Bromopyridine-2,6-dicarboxylic acid Related Literature
-
Sviatoslav Hladysh,Daniela Václavková,David Vrbata,Dmitrij Bondarev,David Havlí?ek,Jan Svoboda,Ji?í Zedník,Ji?í Vohlídal RSC Adv. 2017 7 10718
-
2. Effect of a halogenide substituent on the stability and photophysical properties of lanthanide triple-stranded helicates with ditopic ligands derived from bis(benzimidazolyl)pyridineCarlos Platas Iglesias,Mourad Elhabiri,Marcel Hollenstein,Jean-Claude G. Bünzli,Claude Piguet J. Chem. Soc. Dalton Trans. 2000 2031
Related Categories
- Solvents and Organic Chemicals Organic Compounds Acids/Esters
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids
- Solvents and Organic Chemicals Organic Compounds Organoheterocyclic compounds Pyridines and derivatives Pyridinecarboxylic acids and derivatives Pyridinecarboxylic acids
Additional information on 4-Bromopyridine-2,6-dicarboxylic acid
Recent Advances in the Application of 4-Bromopyridine-2,6-dicarboxylic Acid (CAS: 162102-81-0) in Chemical Biology and Pharmaceutical Research
4-Bromopyridine-2,6-dicarboxylic acid (CAS: 162102-81-0) has emerged as a versatile building block in chemical biology and pharmaceutical research due to its unique structural features and reactivity. Recent studies have highlighted its potential in the development of novel therapeutic agents, metal-organic frameworks (MOFs), and as a ligand in coordination chemistry. This research brief synthesizes the latest findings on this compound, focusing on its applications and mechanistic insights.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the use of 4-bromopyridine-2,6-dicarboxylic acid as a key intermediate in the synthesis of small-molecule inhibitors targeting protein-protein interactions (PPIs) in oncology. The bromo substituent at the 4-position was found to facilitate selective cross-coupling reactions, enabling the rapid diversification of the scaffold. Researchers successfully developed a series of compounds with nanomolar affinity for the MDM2-p53 interaction, a critical target in cancer therapy.
In materials science, the compound's ability to form stable coordination complexes has been exploited in the design of luminescent MOFs. A recent Nature Communications paper (2024) reported a europium-based MOF using 4-bromopyridine-2,6-dicarboxylic acid as a linker, exhibiting exceptional stability and tunable emission properties for biosensing applications. The presence of both carboxylate and pyridyl groups allows for versatile binding modes, while the bromine atom provides a handle for post-synthetic modification.
Metalloenzyme inhibition represents another promising application area. Structural studies published in ACS Chemical Biology (2023) revealed that 4-bromopyridine-2,6-dicarboxylic acid acts as a competitive inhibitor of matrix metalloproteinase-9 (MMP-9) through bidentate coordination to the catalytic zinc ion. The bromine atom was shown to occupy a hydrophobic pocket, contributing to the compound's selectivity profile. This finding opens new avenues for developing targeted therapies for inflammatory diseases and cancer metastasis.
Recent synthetic methodology developments have expanded the utility of this compound. A 2024 Organic Letters report described a palladium-catalyzed decarboxylative coupling reaction that preserves the bromine functionality, enabling late-stage diversification of the pyridine core. This advancement significantly improves the efficiency of generating compound libraries for structure-activity relationship studies in drug discovery programs.
Looking forward, the unique properties of 4-bromopyridine-2,6-dicarboxylic acid continue to inspire innovative applications across multiple disciplines. Ongoing research is exploring its use in covalent inhibitor design, where the bromine can serve as a warhead for targeted protein modification. Additionally, its potential in radiopharmaceutical development is being investigated, leveraging the bromine atom for isotopic substitution with radioactive counterparts for diagnostic and therapeutic purposes.
162102-81-0 (4-Bromopyridine-2,6-dicarboxylic acid) Related Products
- 399-68-8(4-fluoro-1H-indole-2-carboxylic acid)
- 399-76-8(5-fluoro-1H-indole-2-carboxylic acid)
- 499-83-2(Pyridine-2,6-dicarboxylic acid)
- 93-10-7(Quinoline-2-carboxylic acid)
- 402-69-7(6-Fluoropyridine-2-carboxylic acid)
- 98-98-6(Picolinic acid)
- 89-00-9(Quinolinic acid)
- 486-73-7(Isoquinoline-1-carboxylic acid)
- 499-80-9(2,4-PDCA)
- 59-00-7(Xanthurenic acid)
